molecular formula C12H8Cl2O2 B2426124 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone CAS No. 59522-69-9

1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone

Cat. No.: B2426124
CAS No.: 59522-69-9
M. Wt: 255.09
InChI Key: ZRPOSCDUALZSLM-UHFFFAOYSA-N
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Description

1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is an organic compound with the molecular formula C12H8Cl2O2. It is characterized by a furan ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation of furfuraldehyde derivatives with aromatic ketones in the presence of an alkali . This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and dichlorophenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(3,4-dichlorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPOSCDUALZSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 81 g (0.50 mole) of 3,4-dichloroaniline, 100 ml of water and 75 ml of conc. HCl was heated on a steam bath to ca. 70°, and 150 ml of conc. HCl was added. White crystals separated and the mixture was cooled to 0°. A solution of 35 g (0.50 mole) of sodium nitrite in 150 ml of water was added at 0°-5° over 25 min and stirring was continued at 0°-5° for 1 hour. A solution of 55 g (0.50 mole) of methyl 2-furyl ketone in 50 ml of acetone was added quickly followed by the dropwise addition over 10 minutes at 4°-5° of a solution of 10 g (0.06 mole) of cupric chloride dihydrate in 20 ml of water. The cooling bath was removed, and the green solution was stirred overnight at ambient temperature. The solid which was deposited was collected by filtration and washed with water. Recrystallization from ca. 800 ml of MeOH gave 45 g (35%) of 5-(3,4-dichlorophenyl)-2-furyl methyl ketone A. Two additional recrystallizations from MeOH gave an analytical sample, m.p. 114°-117°.
Quantity
81 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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